3,4'-Diisopropylbiphenyl
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4'-Diisopropylbiphenyl can involve various methods such as palladium-catalyzed cross-coupling reactions, as seen in the synthesis of polyhydroxyl oligothiophenes and hexaferrocenyl-2,2'-bithiophene . Additionally, the synthesis of a fluorinated diamine monomer that could be structurally related to diisopropylbiphenyl derivatives is described, involving the coupling of aniline derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4'-Diisopropylbiphenyl can be characterized using techniques such as X-ray crystallography, as demonstrated in the analysis of a nifedipine analogue and a diisopropyl phosphonate compound . These studies reveal the conformational preferences and the spatial arrangement of substituents, which are crucial for understanding the molecular structure of 3,4'-Diisopropylbiphenyl.
Chemical Reactions Analysis
The chemical reactivity of compounds with isopropyl groups or biphenyl structures can be inferred from the studies provided. For example, the nucleophilic addition reactions of lithiated oxazolidin-2-one derivatives to cinnamoyl derivatives and the reactivity of pyridine derivatives provide insights into the potential reactions that 3,4'-Diisopropylbiphenyl might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4'-Diisopropylbiphenyl can be diverse. For instance, fluorinated polyimides derived from diamines with isopropyl groups exhibit excellent solubility, optical transparency, and hydrophobicity . The vibrational properties of methylenediphenyl diisocyanate, which shares the biphenyl motif, are studied using DFT calculations, indicating its potential for adhesion applications .
Scientific Research Applications
Optical Nonlinearity Applications
Studies have investigated the nonlinear optical properties of related biphenyl derivatives, demonstrating their potential in future optical device applications due to materials' reverse saturable absorption (RSA) mechanism, which is crucial for optical limiting effects. This suggests that similar compounds, including 3,4'-Diisopropylbiphenyl, could be promising candidates for optical devices due to their nonlinear optical absorption coefficient and nonlinear refraction index (Zidan, Al-Ktaifani, & Allahham, 2015).
Catalysis and Chemical Synthesis
In catalysis, the isopropylation of diphenyl ether to produce derivatives like 4,4'-Diisopropyldiphenyl ether highlights the catalytic potential of similar processes involving 3,4'-Diisopropylbiphenyl. The selective formation of such compounds at various temperatures and the role of catalysts like H-mordenite in shaping the reaction outcomes demonstrate the compound's relevance in synthesizing materials with specific properties (Sugi et al., 2012).
Material Science and Polymer Research
Research on 3,4'-Diisopropylbiphenyl derivatives also extends to material science, where such compounds are intermediates in manufacturing polymers and films with high heat resistance and strength. The development of novel catalysts for the alkylation of biphenyl with isopropanol, leading to the synthesis of 4,4'-Diisopropylbiphenyl, underlines the material's significance in producing advanced polymers and materials with enhanced properties (Yadav & Salgaonkar, 2005).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUPUGVRFQTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976993 | |
Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Diisopropylbiphenyl | |
CAS RN |
61434-46-6 | |
Record name | 3,4'-Diisopropylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIISOPROPYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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